BenchChemオンラインストアへようこそ!

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride

Medicinal Chemistry Drug Design Physicochemical Profiling

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride (CAS 1051941-66-2) is a heterocyclic building block combining a pyrimidine ring N-linked to a piperidine-4-carboxylic acid scaffold, supplied as the hydrochloride salt for enhanced solubility and handling. Its free base form (CAS 303144-44-7) exhibits a computed XLogP3-AA of 0.7, a topological polar surface area (TPSA) of 66.3 Ų, and five hydrogen bond acceptor sites, properties that differentiate it meaningfully from its pyridinyl and regioisomeric analogs.

Molecular Formula C10H14ClN3O2
Molecular Weight 243.69 g/mol
CAS No. 1051941-66-2
Cat. No. B1316387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride
CAS1051941-66-2
Molecular FormulaC10H14ClN3O2
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=NC=CC=N2.Cl
InChIInChI=1S/C10H13N3O2.ClH/c14-9(15)8-2-6-13(7-3-8)10-11-4-1-5-12-10;/h1,4-5,8H,2-3,6-7H2,(H,14,15);1H
InChIKeyIKWVJSXLFYYOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride (CAS 1051941-66-2): Procurement-Ready Heterocyclic Building Block with Quantifiable Physicochemical Differentiation


1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride (CAS 1051941-66-2) is a heterocyclic building block combining a pyrimidine ring N-linked to a piperidine-4-carboxylic acid scaffold, supplied as the hydrochloride salt for enhanced solubility and handling . Its free base form (CAS 303144-44-7) exhibits a computed XLogP3-AA of 0.7, a topological polar surface area (TPSA) of 66.3 Ų, and five hydrogen bond acceptor sites, properties that differentiate it meaningfully from its pyridinyl and regioisomeric analogs [1]. The compound serves as a key synthetic intermediate in medicinal chemistry programs targeting GPR119 modulators and FAAH inhibitors, with commercial availability at ≥97% purity from multiple established suppliers [2].

Why 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride Cannot Be Casually Substituted: Physicochemical Rationale for Differentiated Selection


Substituting this compound with a closely related N-heteroaryl piperidine carboxylic acid — such as the pyridin-2-yl analog, the pyrimidin-4-yl regioisomer, or a positional carboxylic acid isomer — introduces quantifiable alterations in lipophilicity, polar surface area, hydrogen-bonding capacity, and electronic character that can propagate through an entire synthetic sequence, altering intermediate solubility, coupling efficiency, and the physicochemical profile of downstream drug candidates [1][2]. The pyrimidine ring's second nitrogen atom increases TPSA by 12.9 Ų (24%) and adds one hydrogen bond acceptor relative to the pyridine analog, while the hydrochloride salt form confers aqueous solubility advantages over the free base that directly impact formulation, handling, and reaction homogeneity [3][4]. The evidence below quantifies these differences across specific comparator dimensions.

Quantitative Differentiation Evidence for 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride vs. Closest Analogs


Topological Polar Surface Area (TPSA): 24% Increase Over the Pyridin-2-yl Analog Drives Aqueous Solubility and Permeability Balance

The free base of the target compound possesses a TPSA of 66.3 Ų, which is 12.9 Ų higher than the 53.43 Ų measured for 1-(pyridin-2-yl)piperidine-4-carboxylic acid, representing a 24.1% increase [1][2]. This elevated TPSA — contributed by the second pyrimidine nitrogen — predicts superior aqueous solubility while remaining within the generally accepted threshold of <140 Ų for oral bioavailability, offering a balanced profile for lead optimization [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen Bond Acceptor Count: Extra Pyrimidine Nitrogen Provides a 25% Increase in H-Bonding Capacity vs. Pyridine Analog

The target compound's free base presents 5 hydrogen bond acceptor sites (two pyrimidine nitrogens, one piperidine nitrogen, and two carboxylic acid oxygens), compared to only 4 for 1-(pyridin-2-yl)piperidine-4-carboxylic acid — a 25% increase [1][2]. The additional acceptor originates from the second ring nitrogen unique to the pyrimidine nucleus. This extra H-bonding vector can be exploited for target recognition, providing a distinct interaction profile that the pyridinyl scaffold cannot replicate without further synthetic elaboration [1].

Structure-Based Drug Design Target Engagement Molecular Recognition

Lipophilicity (XLogP3): Pyrimidin-2-yl Free Base is ~5.9-Fold More Lipophilic Than the Pyridin-2-yl Analog, Optimizing Oral Bioavailability Potential

The free base form of the target compound exhibits an XLogP3-AA of 0.7, whereas 1-(pyridin-2-yl)piperidine-4-carboxylic acid has a computed LogP of -0.069 — a Δ of 0.77 log units [1][2]. This corresponds to an approximately 5.9-fold greater octanol-water partition coefficient for the pyrimidine scaffold. The target compound's LogP falls within the optimal 0–5 range prescribed by Lipinski's Rule of Five, while the pyridinyl analog's negative LogP indicates a compound that is too hydrophilic for efficient passive membrane permeation, potentially limiting its utility in cell-based assays and oral drug programs [1].

ADME Lipinski Rule of Five Lead Optimization

Regioisomeric Differentiation: Pyrimidin-2-yl vs. Pyrimidin-4-yl Substitution Alters LogP by 0.08 Units and Electronic Reactivity Profile

The pyrimidin-2-yl substituted isomer (target free base) has an XLogP3 of 0.7, while the pyrimidin-4-yl regioisomer (CAS 712261-81-9) exhibits a LogP of 0.7776 — a Δ of 0.078 log units [1]. Although the lipophilicity difference is modest, the regioisomeric position of the nitrogen atoms in the pyrimidine ring critically alters the electronic environment at the ipso carbon: the 2-position is flanked by two electron-withdrawing ring nitrogens, while the 4-position is adjacent to only one, resulting in differential reactivity in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions .

Regioisomer Selection Synthetic Chemistry Structure-Activity Relationships

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling vs. Free Base for Improved Reaction Homogeneity

The hydrochloride salt (CAS 1051941-66-2, MW 243.69) incorporates a stoichiometric equivalent of HCl (ΔMW = +36.46 Da vs. the free base MW of 207.23), conferring enhanced aqueous solubility and improved solid-state stability [1]. While the free base has a measured melting point of 103–105 °C, the hydrochloride salt form is expected to have a significantly higher melting point, consistent with the general behavior of piperidine carboxylic acid HCl salts, which facilitates handling as a crystalline solid at ambient temperatures [2]. The salt form also ensures complete dissolution in polar reaction media (e.g., DMF, DMSO, aqueous buffers) used in amide coupling and bioconjugation protocols.

Salt Selection Formulation Process Chemistry

Patent-Validated Scaffold: Pyrimidin-2-yl-Piperidine Core Appears in GPR119 and FAAH Modulator Patent Families

The pyrimidin-2-yl-piperidine scaffold — of which the target compound is the carboxylic acid building block — is explicitly claimed in WO2011030139A1 as a core structure for GPR119 modulators targeting diabetes and obesity, and appears in aryl/heteroaryl-piperidinecarboxylate patents (e.g., FR2866885, US2007/0275957) as FAAH enzyme inhibitors [1][2]. This patent coverage provides external validation of the scaffold's relevance to drug discovery, distinguishing it from analogs (e.g., pyridin-2-yl or pyrimidin-4-yl) that lack equivalent patent precedent in these specific therapeutic programs [1].

GPR119 Modulators FAAH Inhibitors Metabolic Disease Patent Landscape

Optimal Procurement and Application Scenarios for 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Balanced Lipophilicity (LogP 0.7) and Enhanced Solubility (TPSA 66.3 Ų)

When a drug discovery program targets oral bioavailability and requires a piperidine-4-carboxylic acid building block with LogP in the optimal 0–5 range, the target compound's XLogP3 of 0.7 makes it the preferred choice over the pyridin-2-yl analog (LogP -0.069), which is ~5.9-fold more hydrophilic and may compromise membrane permeability . Its TPSA of 66.3 Ų — 24% higher than the pyridinyl comparator — further supports aqueous solubility while remaining well below the 140 Ų ceiling for oral absorption . The hydrochloride salt ensures immediate dissolution in standard coupling solvents (DMF, DMSO) without additional activation steps, streamlining parallel synthesis workflows .

Structure-Based Drug Design: Exploiting the Fifth Hydrogen Bond Acceptor for Kinase Hinge Region or Structured Water Interactions

For programs that require a specific H-bond donor/acceptor pattern — such as kinase inhibitor design targeting the hinge region or projects exploiting structured water networks — the target compound's 5 hydrogen bond acceptors (vs. 4 for the pyridin-2-yl analog) provide an additional interaction vector . This is particularly relevant given that pyrimidine-containing scaffolds are well-precedented in kinase inhibitor programs, and the pyrimidin-2-yl-piperidine core appears in patent-protected GPR119 modulators targeting metabolic disorders . The regioisomeric identity (pyrimidin-2-yl rather than 4-yl) places both ring nitrogens in positions accessible for simultaneous bidentate interactions — a geometry not achievable with the 4-yl isomer .

Process Chemistry: Multi-Step Synthesis Requiring a Soluble, Well-Characterized Intermediate with Commercial Supply Chain Resilience

For multi-step synthetic routes where intermediate solubility and reproducibility are paramount, the hydrochloride salt form (≥97% purity from multiple suppliers including Leyan and Santa Cruz Biotechnology) provides a procurement-ready building block that dissolves readily in polar aprotic solvents without requiring in situ activation . The compound's defined regioisomeric identity (pyrimidin-2-yl, 4-COOH) eliminates the ambiguity associated with positional isomers (2-COOH or 3-COOH analogs), ensuring that subsequent amide coupling or esterification occurs at the intended position with predictable stereoelectronic outcomes . The existence of at least four independent commercial sources with documented purity specifications reduces single-supplier dependency risk .

Quote Request

Request a Quote for 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.